Regioselective Allenylation vs. Propargylation in Organoindium-Mediated Reactions
In organoindium-mediated additions to α,β-unsaturated ketones, the choice of propargylic halide dictates the reaction pathway. 1-Bromo-2-butyne, bearing a γ-methyl group, generates an allenylindium reagent that yields allenylated products via a Barbier-type mechanism. In contrast, the unsubstituted propargyl bromide leads to propargylated products under Grignard-type conditions [1].
| Evidence Dimension | Reaction Outcome / Product Type |
|---|---|
| Target Compound Data | Allenylated product (Barbier-type addition) |
| Comparator Or Baseline | Propargyl bromide: Propargylated product (Grignard-type addition) |
| Quantified Difference | Exclusive pathway switch; yield ranges moderate to good for allenylation. |
| Conditions | α,β-unsaturated ketones, indium metal, TMSCl additive, THF solvent. |
Why This Matters
This regioselectivity difference is critical for synthetic routes targeting allenic architectures, which are valuable motifs in natural product and pharmaceutical synthesis.
- [1] Lee, P. H.; Kim, H.; Lee, K.; Seomoon, D.; Kim, S.; Kim, H.; Kim, M.; Lee, M.; Shim, E.; Lee, S.; Kim, M.; Han, M.; Noh, K.; Sridhar, M. Regioselective Addition Reactions of the Organoindium Reagents onto α,β-Unsaturated Ketones. Bull. Korean Chem. Soc. 2004, 25 (11), 1687-1691. View Source
